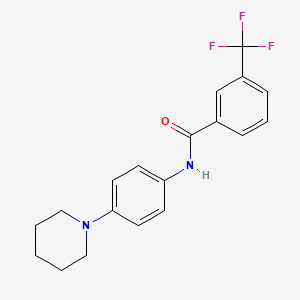

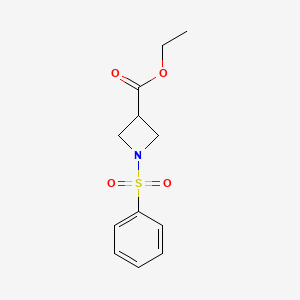

N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide, also known as TFB-TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter 1 (EAAT1). EAAT1 is responsible for the reuptake of the neurotransmitter glutamate from the synaptic cleft, and its inhibition by TFB-TBOA leads to an increase in extracellular glutamate levels. This has important implications for the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Research has highlighted the synthesis and evaluation of piperidine derivatives, including compounds structurally related to N-(4-piperidinophenyl)-3-(trifluoromethyl)benzenecarboxamide, for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, by virtue of their design, have shown potential as antidementia agents, with specific derivatives demonstrating significant efficacy in increasing acetylcholine content in the cerebral cortex and hippocampus of rats, which is a promising avenue for Alzheimer's disease treatment (Sugimoto et al., 1990).

Antibacterial Activity

Another study focused on novel benzamides and their metal complexes, demonstrating these compounds' antibacterial properties against a range of bacterial strains. The research showed that the copper complexes of these benzamides exhibited higher antibacterial activities than their ligand counterparts, offering a new pathway for developing antibacterial agents (Khatiwora et al., 2013).

Heterogeneous Catalysis

In the field of materials science, benzene-1,3,5-tricarboxamide derivatives have been utilized to construct covalent organic frameworks (COFs) that serve as efficient catalysts for chemical reactions like Knoevenagel condensation. These frameworks, due to their built-in amide active sites, highlight the compound's utility beyond medicinal applications, demonstrating its versatility in catalysis (Li et al., 2019).

Metabolism and Pharmacokinetics

Another angle of research has been the metabolism and pharmacokinetics of related compounds, such as flumatinib, a tyrosine kinase inhibitor. Studies on these compounds have provided insights into their metabolic pathways in humans, including the identification of main metabolites, which is crucial for drug development and safety assessment (Gong et al., 2010).

Antiarrhythmic Activity

Research into benzamides with trifluoroethoxy ring substituents has explored their potential in oral antiarrhythmic activity. This study demonstrates the significance of the basic quality of the amine nitrogen in the piperidine ring for enhancing antiarrhythmic effects, contributing to the development of new antiarrhythmic agents (Banitt et al., 1977).

properties

IUPAC Name |

N-(4-piperidin-1-ylphenyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O/c20-19(21,22)15-6-4-5-14(13-15)18(25)23-16-7-9-17(10-8-16)24-11-2-1-3-12-24/h4-10,13H,1-3,11-12H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQHJFZHYFCHNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2589409.png)

![methyl 5-chloro-4-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2589412.png)

![N-(4-chlorobenzyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2589417.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2589421.png)

![2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2589422.png)

![2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2589423.png)

![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]amino 4-chlorobutanoate](/img/structure/B2589424.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589430.png)

![prop-2-en-1-yl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2589431.png)